The Mechanism of Action of YEATS4 Binder-1: A Technical Guide
The Mechanism of Action of YEATS4 Binder-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YEATS4 (YEATS domain-containing protein 4), also known as GAS41 (Glioma-Amplified Sequence 41), is an epigenetic reader protein that plays a critical role in the regulation of gene transcription. It recognizes acetylated lysine (KAc) residues on histone tails, particularly H3K14ac and H3K27ac, through its YEATS domain.[1] This interaction is a key step in chromatin remodeling and the activation of specific gene expression programs. Dysregulation of YEATS4 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1] YEATS4 binder-1 (also referred to as compound 4e) is a potent and selective small-molecule inhibitor that targets the KAc recognition site of the YEATS4 domain.[2][3] This document provides an in-depth technical overview of the mechanism of action of YEATS4 binder-1, including its molecular interactions, effects on signaling pathways, and a summary of the experimental data and protocols used for its characterization.
Core Mechanism of Action
YEATS4 binder-1 functions as a competitive inhibitor of the YEATS4 protein. Its primary mechanism of action is to occupy the acetylated lysine binding pocket within the YEATS domain, thereby preventing the recognition and binding of acetylated histone tails.[4][2] An X-ray crystal structure has confirmed the direct binding of this chemical series to the lysine acetylation recognition site of the YEATS4 domain.[2][5] By blocking this interaction, YEATS4 binder-1 effectively inhibits the "reader" function of YEATS4, leading to the downstream modulation of gene expression.
Quantitative Data Summary
The following table summarizes the key quantitative data for YEATS4 binder-1 (4e) and a closely related potent analogue, compound 4d.[6]
| Parameter | Compound 4e (YEATS4 binder-1) | Compound 4d | Reference |
| Binding Affinity (Ki) | 37 nM | 33 nM | [6] |
| Binding Affinity (Kd) by ITC | Not Reported | 52.7 nM | [6] |
| Cellular Engagement (NanoBRET IC50) | 300 nM | 170 nM | [6] |
| Selectivity | Excellent selectivity for YEATS4 vs. YEATS1, 2, 3 | Excellent selectivity for YEATS4 vs. YEATS1, 2, 3 | [7][2][5] |
| In Vivo Capability | Demonstrated to be a competent in vivo binder in rodent pharmacokinetic studies | Demonstrated to be a competent in vivo binder in rodent pharmacokinetic studies | [7][2][5] |
Signaling Pathways Modulated by YEATS4 Inhibition
YEATS4 is known to be a key regulator of oncogenic signaling pathways. By inhibiting YEATS4, YEATS4 binder-1 is predicted to modulate these pathways, thereby exerting its anti-cancer effects.
Wnt/β-catenin Signaling Pathway
YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway.[5] Downregulation of YEATS4 leads to a decrease in the expression and phosphorylation of β-catenin.[5][8] This, in turn, affects the expression of downstream target genes involved in cell proliferation and survival, such as c-Myc, CDK4, CDK6, and Cyclin D1.[5] It is therefore hypothesized that YEATS4 binder-1, by inhibiting YEATS4, will suppress the Wnt/β-catenin pathway.
ZEB1-Mediated Epithelial-to-Mesenchymal Transition (EMT)
YEATS4 has been shown to regulate the expression of ZEB1 (Zinc Finger E-Box Binding Homeobox 1), a key transcription factor in the induction of EMT, a process critical for cancer metastasis.[1][9][10][11] YEATS4 achieves this by binding to acetylated H3K27 on the ZEB1 promoter, leading to its transcriptional activation.[1][9] By inhibiting YEATS4, YEATS4 binder-1 is expected to downregulate ZEB1 expression, thereby suppressing EMT and metastatic potential.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of YEATS4 binder-1 and similar compounds.
Whole-Cell NanoBRET Target Engagement Assay
This assay is used to quantify the binding of a compound to its target protein within living cells.
Protocol:
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Cell Culture and Transfection:
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HEK293T cells are cultured in DMEM supplemented with 10% FBS.
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Cells are transfected with a plasmid encoding for a NanoLuc-YEATS4 fusion protein using a suitable transfection reagent.
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Transfected cells are incubated for 24 hours to allow for protein expression.
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Assay Preparation:
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Transfected cells are harvested, washed, and resuspended in Opti-MEM.
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A fluorescent tracer that binds to the YEATS4 active site is added to the cell suspension at a predetermined optimal concentration.
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The cell suspension is dispensed into a 384-well white plate.
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Compound Addition:
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YEATS4 binder-1 is serially diluted in DMSO and then further diluted in Opti-MEM.
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The compound dilutions are added to the wells containing the cell and tracer mixture.
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The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
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Signal Detection:
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A NanoBRET substrate and an extracellular NanoLuc inhibitor are added to all wells.
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The plate is read on a luminometer capable of detecting both the donor (NanoLuc, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.
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The BRET ratio is calculated as the acceptor emission divided by the donor emission.
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Data Analysis:
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The BRET ratio is plotted against the logarithm of the compound concentration.
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The data is fitted to a four-parameter logistic equation to determine the IC50 value.
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Rodent Pharmacokinetic (PK) Studies
These studies are performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
Protocol:
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Animal Model:
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Male Sprague-Dawley rats or C57BL/6 mice are used.
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Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
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Compound Formulation and Dosing:
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YEATS4 binder-1 is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% water).
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The compound is administered via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 1 mg/kg for IV and 5 mg/kg for PO).
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Sample Collection:
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Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
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Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
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Plasma is separated by centrifugation and stored at -80°C until analysis.
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Bioanalysis:
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The concentration of YEATS4 binder-1 in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
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Pharmacokinetic Analysis:
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The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
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Key PK parameters are calculated, including clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).
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Conclusion
YEATS4 binder-1 is a potent and selective small-molecule inhibitor of the epigenetic reader YEATS4. By competitively binding to the acetylated lysine recognition site of the YEATS domain, it effectively blocks the interaction of YEATS4 with acetylated histones. This mechanism of action leads to the modulation of oncogenic signaling pathways, including the Wnt/β-catenin and ZEB1-mediated EMT pathways. The favorable in vitro and in vivo properties of YEATS4 binder-1 and its analogues make them valuable tool compounds for further investigation of YEATS4 biology and as a starting point for the development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
